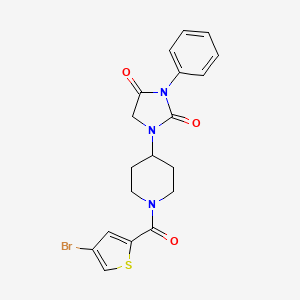

1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a biphenyl compound that has been identified as a muscarinic receptor antagonist . It is used in the treatment of pulmonary disorders .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one of the synthesis steps involves the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The structures of the derived Schiff bases were deduced .Molecular Structure Analysis

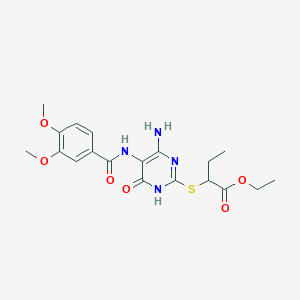

The molecular structure of this compound is complex, with multiple functional groups. It contains a bromothiophene group, a piperidinyl group, and an imidazolidinedione group . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. For example, it undergoes a dehydration reaction with 2-(piperidin-4-yl)ethanamine . More detailed information about its chemical reactions can be found in the referenced patents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C . It is stored at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds similar to 1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have been synthesized for various purposes, including the exploration of their spatial structures. For instance, Unkovskii et al. (1994) synthesized piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones from methyl substituted 2 phenyl-4-hydroxypiperidines, establishing their spatial structure through NMR data (Unkovskii et al., 1994).

Antimicrobial Evaluation

Jat et al. (2006) synthesized 1,3-Thiazolidine-2,4-dione derivatives and evaluated them for their antimicrobial activities. This showcases the potential use of similar compounds in developing antimicrobial agents (Jat et al., 2006).

Drug Discovery and Inhibition Studies

Research on imidazolidine derivatives has been directed towards their potential in drug discovery, particularly as inhibitors of specific proteins. For example, Latli et al. (2011) reported the synthesis of potent antagonists of LFA-1, a protein involved in the immune system, indicating the therapeutic potential of such compounds in treating inflammatory diseases (Latli et al., 2011).

Environmental and Analytical Applications

Ghaedi et al. (2008) utilized modified activated carbons for the extraction of heavy metals, demonstrating the potential of using chemical derivatives for environmental remediation and analytical purposes (Ghaedi et al., 2008).

Chemical Characterization and Thermal Stability

The structural and spectral characterization, along with thermal stability assessment, of related compounds, provides a foundation for understanding the physical and chemical properties of such molecules, which is crucial for their application in various scientific fields (Prasad et al., 2018).

Propiedades

IUPAC Name |

1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c20-13-10-16(27-12-13)18(25)21-8-6-14(7-9-21)22-11-17(24)23(19(22)26)15-4-2-1-3-5-15/h1-5,10,12,14H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJKHPBERQHOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)

![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)

![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2718076.png)